N2-(2,5-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

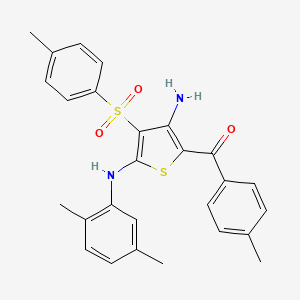

N2-(2,5-Dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring multiple aromatic substituents. Its core structure consists of a thiophene ring with:

- A 2,5-dimethylphenyl group at the N2 position,

- A 4-methylbenzoyl group at position 5,

- A 4-methylbenzenesulfonyl group at position 3,

- Amine groups at positions 2 and 3.

Properties

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-16-6-11-20(12-7-16)24(30)25-23(28)26(34(31,32)21-13-8-17(2)9-14-21)27(33-25)29-22-15-18(3)5-10-19(22)4/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBWIKZWIJTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,5-Dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiophene class, which is known for diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C27H26N2O3S2

- Molecular Weight : 490.64 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O3S2 |

| Molecular Weight | 490.64 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition :

- The compound has been noted for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. For instance, some thiophene derivatives have shown IC50 values as low as 6 µM against these enzymes, indicating potent anti-inflammatory properties .

- Gene Regulation :

Table 2: Biological Activity Overview

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a related thiophene derivative in a murine model of acute lung injury. The compound significantly reduced inflammation markers when administered at doses of 50 mg/kg, outperforming traditional anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Potential

Research into the anticancer properties of thiophene derivatives has revealed that certain compounds exhibit nanomolar activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship studies highlighted that specific substitutions on the thiophene ring enhance its potency against these cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

-

Substituent Effects :

- Methyl and methoxy groups enhance the inhibitory activity against COX and LOX enzymes.

- The presence of sulfonyl groups appears to improve solubility and bioavailability.

- Ring Modifications :

Table 3: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| Methyl Groups | Increase enzyme inhibition |

| Sulfonyl Substituents | Enhance solubility |

| Ring Alterations | Varying biological activity |

Scientific Research Applications

Based on the search results, here's what is known about the compound N2-(2,5-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE:

Basic Information

- Chemical Name: this compound

- CAS Number: 890822-73-8

- Molecular Formula: C27H26N2O3S2

- Molecular Weight: 490.64

- Purity: Typically around 95%

Properties and Use

- It is described as a useful research compound.

Where to Obtain It

- BenchChem offers this compound in various packaging options and encourages inquiries for detailed information, including price and delivery time.

- AABlocks also lists the compound with the catalog number AA01LU6N .

Related Compounds

- N2-(2,6-dimethylphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine has CAS number 890818-15-2 .

- ChemDiv offers a screening compound, 3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine .

X-ray Fluorescence Applications

- X-ray fluorescence (XRF) spectrometry can detect binding events and measure binding selectivities between chemicals and receptors . It can also estimate the therapeutic index of a chemical and measure post-translational modifications of proteins .

- XRF can identify binding events between potential pharmaceutical chemicals and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, particularly triazole-thiones and sulfonyl/benzoyl-containing heterocycles described in the evidence. Key comparisons include:

Core Heterocycle Differences

- Thiophene vs. Triazole :

The target compound’s thiophene core is aromatic and sulfur-containing, offering distinct electronic properties compared to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Triazoles exhibit nitrogen-rich cores capable of tautomerism (e.g., thione ↔ thiol forms), while thiophenes lack such tautomeric behavior. This difference impacts stability and reactivity .

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups :

The target compound’s methyl groups (on phenyl, benzoyl, and sulfonyl substituents) are electron-donating, enhancing hydrophobic interactions. In contrast, triazole derivatives in feature halogens (Cl, Br, F) and fluorophenyl groups, which are electron-withdrawing and may improve solubility or alter binding affinities .Sulfonyl and Carbonyl Functionalities :

Both the target compound and ’s derivatives (e.g., [4–6]) incorporate sulfonyl (S=O) and carbonyl (C=O) groups. IR spectra for these groups show characteristic bands:

Spectroscopic Characterization

IR Spectroscopy :

The absence of a C=O band in triazole derivatives ([7–9]) contrasts with the target compound’s retained benzoyl C=O stretch (~1660–1680 cm⁻¹). Additionally, the target compound lacks the νS-H band (~2500–2600 cm⁻¹) seen in thiol tautomers, aligning with its stable sulfonyl group .NMR Spectroscopy :

While specific data for the target compound are unavailable, highlights the utility of ¹H-NMR and ¹³C-NMR in confirming substituent positions and tautomeric states in triazoles. Similar analyses would resolve the target compound’s substitution pattern .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.